molecular formula C5H3ClN4O B8015091 4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol

4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol

Cat. No.: B8015091
M. Wt: 170.56 g/mol
InChI Key: WNTYNHTVJYHREJ-UHFFFAOYSA-N
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Description

4-Chloro-1H-imidazo[4,5-d]pyridazin-7-ol is a fused heterocyclic compound featuring an imidazole ring fused to a pyridazine core.

Properties

IUPAC Name

4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4O/c6-4-2-3(8-1-7-2)5(11)10-9-4/h1H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTYNHTVJYHREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1)C(=NN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the combination of precursor chemicals under specific temperature and pressure conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high yield and purity. The methods used are designed to be cost-effective and environmentally friendly, often involving continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Requires oxidizing agents and often acidic or basic conditions.

    Reduction: Involves reducing agents and may require solvents like ethanol or tetrahydrofuran.

    Substitution: Needs nucleophiles or electrophiles and can be conducted under various temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce various reduced derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Imidazo[4,5-b]Pyridine Derivatives
  • Example: 3-((4-(6-Chloro-2-(1-methyl-1H-imidazol-2-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21b, )** Key Differences: The imidazo[4,5-b]pyridine core differs in nitrogen positioning compared to the target compound’s imidazo[4,5-d]pyridazine system. Chlorine at position 6 (vs. Synthetic Method: Utilizes Na₂S₂O₄-mediated reduction and reflux conditions, similar to pyridazine derivatives but with modified aldehydes for side-chain incorporation.
(b) Pyridazinone Derivatives with Imidazole Substituents
  • Example: 4-Chloro-N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-phenyl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide (4d, )** Key Differences: A pyridazinone core with a 4-chlorobenzoyl group and fused triazole-imidazole systems. Biological Activity: Demonstrated cytotoxicity in preliminary assays, suggesting that electron-withdrawing groups (e.g., chloro) enhance bioactivity.
(c) Imidazo[4,5-c]Pyridine Analogues
  • Example: 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol ()** Key Differences: The imidazo[4,5-c]pyridine scaffold shares a similar fused system but with nitrogen atoms in different positions. The hydroxyl group at position 7 and chloro at position 4 mirror the target compound, but the ethyl group at N1 and oxadiazole substituent may influence solubility and target binding .

Physicochemical Properties

Compound Class Substituents Melting Point (°C) Solubility (NMR Solvent) Key Spectral Data (IR/NMR)
Target Compound 4-Cl, 7-OH Not Reported Likely polar (DMSO) Expected O-H stretch (~3300 cm⁻¹)
Imidazo[4,5-b]Pyridine (21b) 6-Cl, Piperazine-methylisoxazole Not Reported DMSO-compatible 1H-NMR: δ 3.67–4.60 (CH₂ groups)
Pyridazinone-Benzamide (4d) 4-Cl, Benzamide 249–251 DMSO IR: 1677 cm⁻¹ (C=O), 1609 cm⁻¹ (C=N)
Imidazo[4,5-c]Pyridine (Ev11) 4-Cl, 7-OH, Oxadiazole Not Reported DMSO 1H-NMR: δ 7.22–8.05 (aromatic protons)

Q & A

What are the established synthetic routes for 4-chloro-1H-imidazo[4,5-d]pyridazin-7-ol, and how do reaction conditions influence yields?

Basic Research Focus : Synthesis and Optimization
The compound can be synthesized via chlorination of its hydroxyl precursor using phosphorus oxychloride (POCl₃) in the presence of dimethylaniline (Me₂NPh) at 105–110°C, analogous to methods for oxazolo[4,5-d]pyrimidines . Key steps include:

  • Precursor Preparation : Cyclization of imidazo-pyridazinone intermediates under reflux conditions.
  • Chlorination : Excess POCl₃ ensures complete substitution of the hydroxyl group with chlorine.
  • Post-Chlorination Functionalization : Amine substitution at the 7-position via nucleophilic displacement in dioxane with triethylamine as a base .
    Data Table :
StepReagents/ConditionsYield RangeReference
ChlorinationPOCl₃, Me₂NPh, 110°C70–85%
Amine SubstitutionR-NH₂, Et₃N, dioxane60–90%

How can spectroscopic and crystallographic techniques resolve structural ambiguities in this compound?

Basic Research Focus : Structural Characterization

  • X-ray Crystallography : Single-crystal analysis (e.g., using Mo-Kα radiation) confirms the planar heterocyclic core and substituent positions, as demonstrated for related imidazo-pyridazine derivatives .
  • NMR Analysis : Distinct ¹H-NMR signals for the imidazole NH (δ 12.5–13.5 ppm) and pyridazine protons (δ 8.0–9.0 ppm) differentiate regioisomers .
    Advanced Tip : For ambiguous cases, compare experimental data with density functional theory (DFT)-calculated spectra .

What strategies mitigate conflicting bioactivity data in studies of imidazo-pyridazine analogs?

Advanced Research Focus : Data Contradiction Analysis
Discrepancies in reported bioactivities (e.g., antiviral vs. antimicrobial) may arise from:

  • Assay Variability : Cell-based vs. enzymatic assays (e.g., used bacterial/fungal cultures, while employed neuronal GABAAR models) .
  • Substituent Effects : The 4-chloro group’s electron-withdrawing nature alters π-stacking and hydrogen-bonding interactions, impacting target selectivity .
    Methodological Recommendation :

Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cell viability).

Perform comparative molecular docking to assess binding mode consistency across targets.

How do solvent and base choices impact regioselectivity in functionalizing this compound?

Advanced Research Focus : Reaction Mechanism Optimization

  • Solvent Effects : Polar aprotic solvents (e.g., THF) favor SN2 displacement at the 7-position, while protic solvents (e.g., ethanol) may promote side reactions .
  • Base Selection : Sterically hindered bases (e.g., Hünig’s base) reduce byproducts during amine substitution, as shown in imidazo[4,5-d]pyridazin-4-one syntheses .
    Data Table :
BaseSolventRegioselectivity (7- vs. 4-position)Yield
Et₃NDioxane7-position dominant (95:5)85%
K₂CO₃DMFCompeting 4-substitution (70:30)60%

What in silico approaches predict the pharmacokinetic profile of this compound derivatives?

Advanced Research Focus : Computational Modeling

  • ADMET Prediction : Tools like SwissADME assess logP (∼2.1) and aqueous solubility (LogS = −3.2), indicating moderate bioavailability .
  • Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) identifies potential metabolic hotspots, such as the imidazole ring .
    Validation Step : Compare in vitro microsomal stability assays (e.g., rat liver microsomes) with computational predictions .

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